molecular formula C9H9F3N2O2 B6353051 N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine CAS No. 1158105-81-7

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine

Cat. No.: B6353051
CAS No.: 1158105-81-7
M. Wt: 234.17 g/mol
InChI Key: KHOAOAPHZPQDSM-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an acetamidine moiety

Properties

IUPAC Name

N'-hydroxy-2-[4-(trifluoromethyl)phenoxy]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-1-3-7(4-2-6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOAOAPHZPQDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine typically involves the reaction of 4-trifluoromethylphenol with chloroacetonitrile to form 2-(4-trifluoromethyl-phenoxy)-acetonitrile. This intermediate is then subjected to hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to yield the final product, this compound. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the acetamidine group to primary amines.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various substituents on the phenoxy ring, leading to derivatives with different functional groups.

Scientific Research Applications

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetamidine moiety can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-4-(4-trifluoromethyl-phenoxy)-phenylsulfonyl-tetrahydro-2H-pyran-4-carboxamide
  • N-Methyl-3-phenyl-3-(4-trifluoromethyl-phenoxy)-propan-1-amine

Uniqueness

N-Hydroxy-2-(4-trifluoromethyl-phenoxy)-acetamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the acetamidine moiety provides opportunities for hydrogen bonding and interaction with biological targets. This combination makes it a valuable compound for various research and industrial applications.

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